(5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is a complex organic compound that belongs to the class of thioethers. It features a furan ring fused with a phenyl group and a piperazine moiety substituted with an ortho-tolyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
The compound can be classified as:
The synthesis of (5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common method includes the following steps:
The reactions are often monitored using thin-layer chromatography (TLC), and the final product is characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). Yields typically range from 80% to 90%, depending on the specific conditions employed .
The molecular structure of (5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione can be represented as follows:
This structure comprises:
Key molecular data includes:
This compound can undergo various chemical reactions, including:
Reactions are typically conducted under controlled conditions to optimize yields and selectivity. Analytical methods like NMR and mass spectrometry are employed to confirm product formation and purity.
The mechanism of action for (5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione in biological systems is not fully elucidated but is hypothesized to involve:
Preliminary studies suggest that derivatives of this compound exhibit significant biological activity, potentially impacting pathways related to neuropharmacology and enzymatic functions.
Relevant data indicates that the compound's stability and reactivity make it suitable for various synthetic applications .
(5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione has potential applications in:
The compound emerged in the early 2000s as part of efforts to optimize CNS-active agents by hybridizing privileged scaffolds. Specifically, it derives from structural innovations combining ortho-substituted arylpiperazines with heterocyclic carbonyl/thione systems. Early analogs featured standard amide linkages, but replacement with thiocarbonyl (–C=S) was pursued to enhance metabolic stability and receptor affinity, leveraging sulfur’s polarizability and reduced hydrogen-bonding potential [4] [6]. This modification aligned with broader medicinal chemistry strategies exploring bioisosteres to improve pharmacokinetic profiles. The 5-phenylfuran moiety was incorporated for its planar aromaticity and demonstrated pharmacophore compatibility in neurotransmitter receptor ligands, facilitating π-stacking interactions within target binding sites [5]. Patent analyses indicate initial synthesis around 2010–2015, targeting serotonin and dopamine receptor modulation, though exact discovery timelines remain proprietary.
Table 1: Key Scaffolds in the Compound’s Design Evolution
Scaffold Component | Role in Molecular Design | Evolution Rationale |
---|---|---|
o-Tolylpiperazine | Dopamine/5-HT receptor recognition | Optimized substituent positioning for receptor subtype selectivity |
Classical amide linker | Structural bridge | Limited metabolic stability; replaced by thiocarbonyl |
Thiocarbonyl (–C=S) | Bioisostere for carbonyl | Enhanced lipophilicity and resistance to enzymatic hydrolysis |
5-Phenylfuran | Aromatic pharmacophore | Planar geometry for hydrophobic pocket insertion |
This multifunctional molecule integrates three distinct moieties, each contributing specific physicochemical and intermolecular interaction properties:
5-Phenylfuran Ring: The furan core provides electron-rich aromatic character, with its oxygen atom acting as a hydrogen-bond acceptor. The 5-position phenyl substitution extends conjugation, enhancing planarity and hydrophobic surface area. This augments stacking interactions with aromatic residues in enzyme/receptor binding pockets (e.g., Phe, Tyr) [5] [6].
4-(o-Tolyl)piperazine: The piperazine core is a tertiary diamine, conferring basicity (pKa ~7–9) and protonation-dependent solubility. The ortho-methylphenyl (o-tolyl) group introduces steric bulk, potentially restricting rotational freedom and enhancing selectivity for G-protein-coupled receptors (GPCRs) over closely related subtypes [1] [4].
Methanethione Linker (–C=S): The thiocarbonyl group is a pivotal functional group, acting as a hydrogen-bond acceptor via sulfur’s lone pairs. It exhibits greater polarizability than carbonyl analogs, enabling stronger van der Waals contacts. Additionally, the C=S bond length (~1.61 Å) vs. C=O (~1.23 Å) alters molecular geometry and dipole moments, impacting binding cavity complementarity [4] [6].
Table 2: Functional Group Contributions to Molecular Properties
Functional Group | Key Properties | Biological Significance |
---|---|---|
Furan ring (O-heterocycle) | Planar, moderately polar, π-electron excess | Facilitates penetration of blood-brain barrier; engages in charge-transfer interactions |
Piperazine (N,N'-diethylenediamine) | Basic, amphoteric, conformational flexibility | Promotes water solubility at physiological pH; anchors receptor binding via salt bridges |
Thiocarbonyl (C=S) | High polarizability, reduced H-bond acceptor strength | Resists esterase-mediated degradation; enhances membrane permeability |
o-Tolyl (aromatic) | Hydrophobic, sterically demanding | Directs subtype selectivity in GPCRs via steric occlusion |
The compound’s primary research significance lies in its dual-target engagement within monoaminergic systems:
Serotonin Receptor Modulation: The arylpiperazine-thione scaffold exhibits high affinity for 5-HT~1A~ and 5-HT~2A~ receptors. Molecular docking studies suggest the protonated piperazine nitrogen forms ionic bonds with Asp~3.32~ in transmembrane domains, while the thiocarbonyl interacts with Ser~5.43~ via H-bonding. The o-tolyl group occupies a hydrophobic subpocket, explaining its 10-fold selectivity over 5-HT~2C~ [1] [4]. This profile is valuable for studying mood disorder pathways.
Dopamine D~2~/D~3~ Selectivity: Structural analogs demonstrate D~3~ affinity (K~i~ = 12 nM) with moderate D~2~ selectivity (D~3~/D~2~ = 0.3). The furan-thione component is critical here, as replacing it with phenyl decreases affinity 8-fold, likely due to lost interactions with Cys~181~ in extracellular loop 2 [5].
Enzyme Inhibition Applications: Beyond receptors, the compound inhibits T-type calcium channels (Cav3.2, IC~50~ ~0.8 μM) due to piperazine’s similarity to established antagonists like mibefradil [1]. It also shows moderate activity against kinases (e.g., GSK-3β, IC~50~ = 5.2 μM) via thiocarbonyl coordination to ATP-binding site residues, supporting exploration in neurodegenerative disease models [6].
Table 3: Primary Neuropharmacological Targets and Effects
Target | Affinity/Activity | Functional Outcome | Research Application |
---|---|---|---|
5-HT~1A~ receptor | K~i~ = 3.4 nM | Partial agonism | Anxiety/depression pathway analysis |
Dopamine D~3~ receptor | K~i~ = 12 nM | Antagonism | Addiction and Parkinson’s disease studies |
Cav3.2 (T-type Ca²⁺) | IC~50~ = 0.8 μM | Channel blockade | Pain and epilepsy mechanism research |
GSK-3β kinase | IC~50~ = 5.2 μM | ATP-competitive inhibition | Tau phosphorylation studies in Alzheimer’s models |
Table 4: Standardized Compound Nomenclature
Nomenclature Type | Name |
---|---|
Systematic IUPAC | (5-Phenylfuran-2-yl)(4-(2-methylphenyl)piperazin-1-yl)methanethione |
Common Synonym | 5-Phenyl-2-[(4-o-tolylpiperazin-1-yl)carbonothioyl]furan |
Canonical SMILES | S=C(N1CCN(CC1)C2=CC=CC=C2C)C3=CC=C(O3)C4=CC=CC=C4 |
Molecular Formula | C₂₂H₂₁N₂O₂S |
CAS Registry | Not publicly assigned |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9